Dynorphin A (1-13) is a potent fragment of the endogenous opioid peptide Dynorphin A. [] This peptide preferentially activates kappa-opioid receptors. [, , , , , , , ] Dynorphin A and its metabolites increase significantly after spinal cord trauma. [, ]
Molecular Structure Analysis
Dynorphin A (1-13) is a tridecapeptide derived from the N-terminal region of the larger Dynorphin A peptide. [] While specific structural analysis details are limited in the provided papers, a study employing hydrogen-deuterium exchange and tandem mass spectrometry demonstrated that Dynorphin A (1-13) exists largely in an unfolded conformation in aqueous solutions. [] In the presence of trifluoroethanol (TFE), it can adopt a folded structure, forming an α-helix encompassing residues 1-9, while residues 10-13 remain flexible. []
Mechanism of Action
Dynorphin A (1-13) primarily exerts its effects through the activation of kappa-opioid receptors. [, ] This activation can lead to various downstream effects, including:
Inhibition of acetylcholine release: Dynorphin A (1-13) can powerfully inhibit acetylcholine release at the prejunctional level, particularly in the circular muscle of the guinea pig proximal colon. []
Modulation of neurotoxicity: Dynorphin A (1-13) exhibits paradoxical effects on neuronal viability, acting through both opioid and non-opioid (glutamatergic) receptor-mediated mechanisms. [] It can elevate intracellular calcium concentration ([Ca2+]i) at micromolar concentrations, leading to neuronal loss, an effect preventable by NMDA receptor antagonists. [] Conversely, opioid receptor blockade can exacerbate Dynorphin A (1-13)-induced neuronal loss, suggesting a neuroprotective role for kappa receptor activation in the presence of an excitotoxic insult. []
Anticonvulsant effects: Dynorphin A (1-13) can elevate the seizure threshold to the convulsant flurothyl. [, ] This effect is not blocked by naloxone, suggesting a non-opioid mechanism. [, ]
Antinociception: Dynorphin A (1-13) can prolong tail-flick latencies in mice subjected to strong stressors, such as forced swimming or whole-body vibration. [] These effects are naloxone-sensitive, suggesting an opioid-mediated mechanism. []
Applications
Investigating kappa-opioid receptor function: Due to its high affinity for kappa-opioid receptors, Dynorphin A (1-13) serves as a valuable tool for exploring the role of these receptors in diverse physiological processes, such as pain perception, stress response, and learning and memory. [, , , , , , , , , ]
Examining neurotoxicity mechanisms: Dynorphin A (1-13) serves as a model to study the mechanisms underlying neurotoxicity, particularly in the context of spinal cord injury, as its levels increase significantly after such trauma. [, ] Researchers utilize this peptide to investigate the interplay between opioid and non-opioid mechanisms in neuronal survival and death, aiming to identify potential therapeutic targets. [, ]
Elucidating the role of endogenous opioids in pain modulation: Dynorphin A (1-13), along with other Dynorphin A fragments, is employed to study the role of endogenous opioids in regulating pain perception. [, ] Researchers investigate the interactions between Dynorphin A and other opioid peptides, such as enkephalins, to understand the complex interplay of these molecules in modulating the nociceptive response. [, ]
Future Directions
Developing more selective kappa-opioid receptor agonists and antagonists: Although Dynorphin A (1-13) exhibits high affinity for kappa-opioid receptors, it also interacts with other opioid receptor subtypes, potentially confounding research findings. [, ] Developing more selective ligands will enable researchers to dissect the precise roles of kappa-opioid receptors in various physiological and pathological processes.
Elucidating the contribution of Dynorphin A (1-13) to specific neurological disorders: Given the implicated role of Dynorphin A in conditions such as spinal cord injury, stroke, and chronic pain, further research is necessary to delineate the specific contributions of Dynorphin A (1-13) to these conditions. [, , , , ] Understanding the molecular mechanisms by which this peptide contributes to neuronal dysfunction may lead to novel therapeutic strategies.
Investigating the therapeutic potential of kappa-opioid receptor modulation: Targeting kappa-opioid receptors with selective agonists or antagonists holds potential for treating various conditions, including pain, addiction, and mood disorders. [] Further research is needed to explore the therapeutic potential of Dynorphin A (1-13) or its analogs in these areas, focusing on optimizing their efficacy and minimizing potential side effects.
Related Compounds
Dynorphin A (1-17)
Compound Description: Dynorphin A (1-17) is a naturally occurring, endogenous opioid peptide and the full-length peptide from which Dynorphin A (1-13) is derived. It acts primarily as a kappa-opioid receptor agonist. Like Dynorphin A (1-13), it is also implicated in neurodegeneration following spinal cord trauma. []
Relevance: Dynorphin A (1-17) is the precursor peptide of Dynorphin A (1-13). Dynorphin A (1-17) demonstrates higher toxicity in spinal cord neurons compared to Dynorphin A (1-13) but shares a similar ability to induce paralysis. [] This suggests that the shorter Dynorphin A (1-13) retains some biological activity of the full-length peptide.
Dynorphin A (2-13)
Relevance: Dynorphin A (2-13) exhibits neurotoxic effects similar to Dynorphin A (1-13) in spinal cord neurons. [] This suggests that the N-terminal tyrosine is not crucial for the neurotoxic effects of Dynorphin A (1-13).
Dynorphin A (3-13)
Compound Description: Dynorphin A (3-13) is a fragment of dynorphin A (1-17) lacking the first two N-terminal amino acids, tyrosine and glycine. This fragment lacks opioid activity. []
Relevance: While Dynorphin A (3-13) does not activate opioid receptors, it produces similar neurological deficits as Dynorphin A (1-13), including paralysis. [] This suggests that the neurological effects of Dynorphin A (1-13) may be mediated by both opioid and non-opioid mechanisms.
Dynorphin A (1-10) amide
Relevance: Unlike Dynorphin A (1-13), Dynorphin A (1-10) amide did not produce significant changes in blood pressure or heart rate when injected intrathecally. [] This suggests that the C-terminal residues of Dynorphin A (1-13) may play a role in its cardiovascular effects.
Dynorphin A (1-8)
Compound Description: Dynorphin A (1-8) is a fragment of Dynorphin A (1-17) containing the first 8 N-terminal amino acids. It acts as a kappa-opioid receptor agonist. []
Relevance: Like Dynorphin A (1-13), Dynorphin A (1-8) can enhance the antinociceptive effects of morphine. [] This further supports the role of the N-terminal fragment in Dynorphin A (1-13) mediated analgesia.
[Leu5]-enkephalin
Compound Description: [Leu5]-enkephalin, also known as leucine enkephalin, is an endogenous opioid peptide that acts primarily as a delta-opioid receptor agonist. [, ]
Relevance: [Leu5]-enkephalin shares a portion of its structure (Tyr-Gly-Gly-Phe-Leu) with the N-terminus of Dynorphin A (1-13). [, ] This shared sequence is the minimal structure required for opioid activity and demonstrates how small changes in peptide structure can alter receptor selectivity.
[D-Ala2, N-MePhe4, Gly5-ol]-enkephalin (DAMGO)
Compound Description: DAMGO is a synthetic opioid peptide and a highly selective agonist for the mu-opioid receptor. [, , ]
Relevance: DAMGO is often utilized as a pharmacological tool to study the effects of mu-opioid receptor activation and stands in contrast to the kappa-opioid receptor activity of Dynorphin A (1-13). [, , ] For example, both compounds induce different behavioral and neurochemical effects when injected into the median raphe nucleus. []
[D-Ala2, D-Leu5]-enkephalin (DADLE)
Compound Description: DADLE is a synthetic opioid peptide that acts as a selective agonist for delta-opioid receptors. [, , , , ]
Relevance: DADLE is often used as a pharmacological tool to study the effects of delta-opioid receptor activation, in contrast to the kappa opioid receptor activation by Dynorphin A (1-13). [, , , , ] It is often used in conjunction with Dynorphin A (1-13) in studies investigating the role of different opioid receptor subtypes in various physiological processes.
[D-Pen2, D-Pen5]-enkephalin (DPDPE)
Compound Description: DPDPE is a synthetic opioid peptide with high selectivity and affinity for delta-opioid receptors. [, , , ]
Relevance: DPDPE is frequently employed as a pharmacological tool to investigate the role of the delta-opioid receptor, differentiating it from Dynorphin A (1-13), which activates kappa receptors. [, , , ]
U-50,488H
Compound Description: U-50,488H is a synthetic compound that acts as a selective agonist for kappa-opioid receptors. [, , , ]
Relevance: U-50,488H is often used as a pharmacological tool to study the effects of kappa opioid receptor activation, similar to Dynorphin A (1-13). [, , , ] Unlike Dynorphin A (1-13), U-50,488H did not influence the development of paralysis in rats. [] This difference suggests that Dynorphin A (1-13) may exert some of its effects through mechanisms independent of kappa opioid receptor activation.
Nor-binaltorphimine (Nor-BNI)
Compound Description: Nor-BNI is a synthetic, highly selective antagonist of the kappa-opioid receptor. [, , , , , ]
Relevance: Nor-BNI is often used in research to block the effects of kappa-opioid receptor agonists, such as Dynorphin A (1-13), to study their physiological roles. [, , , , , ]
Naloxone
Compound Description: Naloxone is a synthetic opioid antagonist with a broad spectrum of action, blocking mu, kappa, and delta-opioid receptors. [, , , , , , , , ]
Relevance: Naloxone is a valuable tool in research to investigate the involvement of opioid receptors in various physiological and behavioral effects. It is often used to reverse the effects of opioid agonists, including dynorphin A (1-13). [, , , , , , , , ]
Naltrindole
Compound Description: Naltrindole is a selective antagonist of the delta-opioid receptor. [, , ]
Relevance: Naltrindole is often used in conjunction with Dynorphin A (1-13), a kappa-opioid receptor agonist, to investigate the role of different opioid receptor subtypes in pain modulation. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Docosanedioic acid is an alpha,omega-dicarboxylic acid that is docosane in which the methyl groups have been oxidised to the corresponding carboxylic acids. It has a role as a metabolite. It is a conjugate acid of a docosanedioate(2-). It derives from a hydride of a docosane.
Icosanedioic acid is an alpha,omega-dicarboxylic acid that is the 1,18-dicarboxy derivative of octadecane. It has a role as a metabolite. It is a conjugate acid of an icosanedioic acid anion. It derives from a hydride of an icosane.
Octadecanedioic acid is an alpha,omega-dicarboxylic acid that is octadecane in which both terminal methyl groups have been replaced by carboxy groups. It is an alpha,omega-dicarboxylic acid and an octadecane. It is a conjugate acid of an octadecanedioate and an octadecanedioic acid anion. Octadecanedioic acid is a natural product found in Arabidopsis thaliana and Pinus radiata with data available.